molecular formula C30H52N2O8 B1667675 Atiprimod dimaleate CAS No. 183063-72-1

Atiprimod dimaleate

Cat. No.: B1667675
CAS No.: 183063-72-1
M. Wt: 568.7 g/mol
InChI Key: WWCRKTZNNINNOT-SPIKMXEPSA-N
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Description

Atiprimod dimaleate is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is being studied for its efficacy in treating various cancers, including multiple myeloma and other advanced cancers. This compound is known for its ability to inhibit tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atiprimod dimaleate involves several steps. The process begins with the Johnson–Corey–Chaykovsky reaction on 4-heptanone, which produces 2,2-dipropyloxirane. This intermediate is then treated with boron trifluoride etherate to yield 2-propylpentanal. Subsequent acid treatment with methyl vinyl ketone leads to the formation of 4,4-dipropylcyclohex-2-enone. Catalytic hydrogenation of this compound results in 4,4-dipropylcyclohexanone. The Knoevenagel condensation with ethyl 2-cyanoacetate produces cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester. This compound undergoes conjugate addition of cyanide anion, followed by acid hydrolysis, saponification, and decarboxylation to yield 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid. Finally, treatment with acetic anhydride and condensation with 3-diethylaminopropylamine produces atiprimod .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Atiprimod dimaleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include boron trifluoride etherate, methyl vinyl ketone, ethyl 2-cyanoacetate, and 3-diethylaminopropylamine. Reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates and derivatives that can be further modified for specific applications. These products are typically characterized by their structural and functional properties, which are crucial for their biological activity.

Comparison with Similar Compounds

Atiprimod dimaleate belongs to the class of azaspirodecane derivatives, which are known for their therapeutic potential. Similar compounds include:

This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a versatile compound for various therapeutic applications.

Properties

CAS No.

183063-72-1

Molecular Formula

C30H52N2O8

Molecular Weight

568.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WWCRKTZNNINNOT-SPIKMXEPSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atiprimod dimaleate;  SK&F-106615;  SK&F 106615;  SK&F106615; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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